(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The transformation of (S)‐2‐Hydroxypropylphosphonic Acid into fosfomycin in Streptomyces fradiae showcases a unique method of epoxide ring formation, retaining the deuterium in fosfomycin and its co-metabolite trans-epoxide during the process. This involves a stereospecific removal of the hydrogen atom from the C-1 atom of deuterated 2-hydroxypropylphosphonic acids, leading to fosfomycin formation with net inversion of configuration (Woschek et al., 2002).

Molecular Structure Analysis

The molecular structure of fosfomycin and related compounds has been elucidated through various biochemical and chemical synthesis studies. The structural analysis reveals the presence of a unique epoxide ring essential for its antibiotic activity. Research has provided insights into the stereochemistry and molecular interactions of fosfomycin with bacterial targets (Shao et al., 2008).

Chemical Reactions and Properties

Fosfomycin undergoes various chemical reactions, including hydrolytic ring opening and conversion to other phosphonic acids. Studies on the biodegradation of fosfomycin by Rhizobium huakuii PMY1 and the growth on possible intermediates synthesized chemically highlight the chemical versatility and reactivity of fosfomycin derivatives (McGrath et al., 2009).

Physical Properties Analysis

The physical properties of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid and related compounds, such as solubility, melting points, and crystalline structure, are critical for understanding their behavior in biological systems and pharmaceutical formulations. However, specific studies focusing solely on the physical properties of these compounds are limited.

Chemical Properties Analysis

The chemical properties, including reactivity with biological molecules, stability under various conditions, and interaction with metal ions, are crucial for fosfomycin's function as an antibiotic. The unique epoxide ring in fosfomycin is vital for its mode of action, inhibiting bacterial cell wall synthesis by reacting with the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (Liu et al., 2004).

Scientific Research Applications

Bioactive Properties and Drug Development

Phosphonic acids are recognized for their bioactive properties, contributing significantly to drug and pro-drug development. Their structural analogy with the phosphate moiety makes them suitable for various therapeutic applications, including bone targeting and as phosphoantigens in medical treatments. The unique characteristics of phosphonic acids enable their use in designing supramolecular or hybrid materials, functionalization of surfaces for analytical purposes, medical imaging, and more, showcasing their versatility in the biomedical field (Sevrain et al., 2017).

Antimicrobial Applications

Fosfomycin, a well-known derivative of phosphonic acid, demonstrates potent bactericidal activity against a broad spectrum of urinary tract pathogens, including Escherichia coli and various Enterobacteriaceae. This property underlines the compound's significance in addressing bacterial resistance, making it a critical asset in the development of new antibacterial therapies. Its unique chemical structure differentiates it from other antimicrobial agents, offering a valuable mechanism of action against resistant bacterial strains (Patel, Balfour, & Bryson, 1997).

Material Science and Surface Functionalization

The functional group of phosphonic acids is employed in the creation of supramolecular or hybrid materials, playing a critical role in the functionalization of surfaces. These applications demonstrate the group's importance in material science, where it contributes to the development of innovative materials with specific properties tailored for various industrial and technological applications (Sevrain et al., 2017).

Environmental Applications

Phosphonates, including those related to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid, are used as antiscalants in water treatment processes, indicating their environmental relevance. Despite their resistance to biological degradation, these compounds can be efficiently removed in wastewater treatment facilities, highlighting their significance in managing environmental contaminants (Rott, Steinmetz, & Metzger, 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Glyceraldehyde", "Phosphorus trichloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Formaldehyde", "Sodium hypophosphite", "2-Amino-2-(hydroxymethyl)-1,3-propanediol", "Acetic anhydride", "Methanol", "Chloroacetyl chloride", "Sodium borohydride", "Sodium bicarbonate", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Glyceraldehyde is reacted with phosphorus trichloride and hydroxylamine hydrochloride to form (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid.", "Step 2: The (2-amino-2-(hydroxymethyl)ethyl)phosphonic acid is then reacted with sodium hydroxide and formaldehyde to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid.", "Step 3: In the presence of sodium hypophosphite, the (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid is reacted with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester.", "Step 4: The (2-hydroxymethyl-2-(hydroxy)ethyl)phosphonic acid ester is then reacted with acetic anhydride to form (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester.", "Step 5: The (2-acetoxy-2-(hydroxymethyl)ethyl)phosphonic acid ester is treated with methanol and chloroacetyl chloride to form (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 6: The (2-acetoxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then reduced with sodium borohydride to form (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester.", "Step 7: The (2-hydroxy-2-(chloroacetyl)ethyl)phosphonic acid ester is then treated with sodium bicarbonate and methanesulfonic acid to form (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid." ] } | |

CAS RN |

1416734-33-2 |

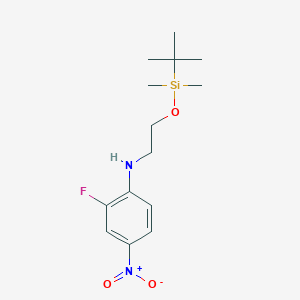

Molecular Formula |

C₆H₁₄O₈P₂ |

Molecular Weight |

276.12 |

synonyms |

(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.